3-Ethyl-5-(2-fluorophenyl)-1,2-oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
3-ethyl-5-(2-fluorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H10FNO/c1-2-8-7-11(14-13-8)9-5-3-4-6-10(9)12/h3-7H,2H2,1H3 |
InChI Key |
ODGBOVXNWWTGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 3 Ethyl 5 2 Fluorophenyl 1,2 Oxazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei such as fluorine.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 3-Ethyl-5-(2-fluorophenyl)-1,2-oxazole would provide a clear map of the proton environments within the molecule. The ethyl group at the 3-position of the isoxazole (B147169) ring is expected to exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the isoxazole ring.
The protons of the 2-fluorophenyl group at the 5-position would present a more complex pattern in the aromatic region of the spectrum. Due to the presence of the fluorine substituent, these protons are chemically non-equivalent and would exhibit a series of multiplets. The coupling between adjacent protons (³JHH) and the coupling between the protons and the fluorine atom (³JHF and ⁴JHF) would lead to intricate splitting patterns. The proton ortho to the fluorine atom is expected to show a doublet of doublets or a more complex multiplet due to coupling with both the adjacent proton and the fluorine atom.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, distinct signals would be observed for the ethyl group carbons, the isoxazole ring carbons (C3, C4, and C5), and the carbons of the 2-fluorophenyl ring.
The chemical shifts of the isoxazole ring carbons are particularly diagnostic. The carbon atom C3, bonded to the ethyl group, and C5, bonded to the fluorophenyl group, would appear at characteristic downfield shifts. The C4 carbon would resonate at a more upfield position. The carbons of the 2-fluorophenyl ring would show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, and ⁴JCF). The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF).
To illustrate typical chemical shifts for a substituted isoxazole, the following table presents hypothetical ¹³C NMR data based on known isoxazole derivatives.
| Carbon Atom | Hypothetical Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| CH₃ (Ethyl) | ~12-15 | Singlet |
| CH₂ (Ethyl) | ~20-25 | Singlet |
| C4 (Isoxazole) | ~100-110 | Singlet |
| C-F (Phenyl) | ~158-162 | Doublet (¹JCF) |
| C-C (Phenyl, ortho) | ~115-120 | Doublet (²JCF) |
| C-C (Phenyl, para) | ~125-130 | Doublet (⁴JCF) |
| C-H (Phenyl) | ~128-135 | Doublet (³JCF) |
| C5 (Isoxazole) | ~160-165 | Singlet |
| C3 (Isoxazole) | ~165-170 | Singlet |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal would be split into a multiplet due to coupling with the ortho-protons of the phenyl ring (³JHF). The magnitude of this coupling constant can provide conformational information.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for the definitive assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would confirm the connectivity within the ethyl group (correlation between the CH₃ and CH₂ protons) and among the protons of the 2-fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the previously discussed ¹H and ¹³C signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for isoxazole derivatives involve the cleavage of the N-O bond and subsequent ring opening, as well as the loss of substituents. The presence of the 2-fluorophenyl group would likely lead to characteristic fragments corresponding to this moiety.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and fragmentation patterns of organic molecules, including isoxazole derivatives. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.
For a compound like this compound, ESI-MS would be expected to produce a prominent protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, would provide valuable structural information.
Based on the fragmentation patterns observed for other 3,5-disubstituted isoxazoles, key fragmentation pathways for the title compound could involve the cleavage of the isoxazole ring and the loss of small neutral molecules. The fragmentation of the isoxazole ring is a characteristic feature and can provide confirmatory evidence for the core structure. For instance, the cleavage of the N-O bond is a common fragmentation pathway in isoxazoles.
Table 1: Predicted ESI-MS Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z (calculated) |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₁FNO⁺ | 192.0819 |
| [M+H - C₂H₄]⁺ | C₉H₇FNO⁺ | 164.0506 |
| [M+H - CO]⁺ | C₁₀H₁₁FN⁺ | 164.0921 |
| [C₇H₄F]⁺ | Fluorophenyl cation | 109.0346 |
Note: This table is predictive and based on the general fragmentation behavior of related isoxazole compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the compound.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various structural moieties. The C=N stretching vibration of the isoxazole ring typically appears in the region of 1600-1650 cm⁻¹. The C=C stretching vibrations of the phenyl ring would be observed in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the isoxazole ring is expected around 1200-1260 cm⁻¹. The presence of the ethyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375 and 1460 cm⁻¹. The C-F stretching vibration of the fluorophenyl group would give rise to a strong absorption band in the region of 1100-1200 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for a Representative 3,5-Disubstituted Isoxazole (3,5-diphenylisoxazole) . rsc.org
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3064 |
| Aliphatic C-H | Stretching | 2926 |
| C=N (isoxazole ring) | Stretching | 1624 |
| C=C (aromatic ring) | Stretching | 1585, 1453 |
| C-O (isoxazole ring) | Stretching | 1167 |
Note: This data is for 3,5-diphenylisoxazole and serves as an illustrative example.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
For a derivative like ethyl 5-phenylisoxazole-3-carboxylate, which is structurally similar to the title compound, X-ray crystallography has revealed a nearly planar conformation where the phenyl and isoxazole rings are almost coplanar. nih.goviucr.org The ester group in this analog also lies in nearly the same plane as the isoxazole ring. nih.goviucr.org This planarity suggests significant conjugation between the aromatic and heterocyclic rings.
Table 3: Selected Crystallographic Data for Ethyl 5-phenylisoxazole-3-carboxylate nih.goviucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₁NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3453 (3) |
| b (Å) | 5.5694 (2) |
| c (Å) | 18.2713 (6) |
| β (°) | 92.518 (3) |
| Volume (ų) | 1052.22 (6) |
| Z | 4 |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods in this regard.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For isoxazole derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification and quantification. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and passed through a column with a stationary phase. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. For a compound like 3-methyl-5-phenylisoxazole, GC-MS analysis would show a distinct retention time and a mass spectrum with a molecular ion peak and characteristic fragment ions, confirming its identity and purity.
Table 4: Representative Chromatographic Data for Phenylisoxazole Derivatives
| Technique | Compound | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|---|
| HPLC | Phenylisoxazole derivatives | C18 | Acetonitrile/Water | UV |
Note: The specific conditions for HPLC and GC-MS analysis would need to be optimized for this compound.
Computational and Theoretical Investigations of 3 Ethyl 5 2 Fluorophenyl 1,2 Oxazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. irjweb.commdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, from geometric parameters to reactivity. For 3-Ethyl-5-(2-fluorophenyl)-1,2-oxazole, a typical DFT study would be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. irjweb.comresearchgate.net
Electronic Structure Analysis (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. aimspress.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. aimspress.com
Large HOMO-LUMO Gap: A larger energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com
Small HOMO-LUMO Gap: A smaller energy gap suggests the molecule is more reactive and can be more easily polarized. aimspress.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-fluorophenyl ring and the oxazole (B20620) ring, while the LUMO would likely be distributed across the π-system of the heterocyclic and aromatic rings. The precise energy gap would quantify its predicted stability.
| Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The value would indicate its potential as an electron donor in chemical reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | This value would determine its susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A key indicator of the molecule's kinetic stability and overall chemical reactivity. |
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For the target molecule, these regions would be expected around the oxygen and nitrogen atoms of the oxazole ring and the fluorine atom on the phenyl ring.
Blue/Green Regions: Indicate positive electrostatic potential, electron-deficient areas, and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms.
The MEP map for this compound would provide a clear visual guide to its reactive sites.
Reactivity and Stability Predictions
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to predict the molecule's behavior. nih.govmaterialsciencejournal.org These quantum chemical parameters provide a quantitative measure of reactivity and stability.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
Calculating these values for this compound would allow for a detailed, quantitative prediction of its chemical behavior and stability compared to other known compounds.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For drug discovery and development, molecular docking is a particularly important method.
Ligand-Target Interaction Prediction (e.g., enzymes, receptors)
Molecular docking predicts the preferred orientation of one molecule (a ligand, such as our compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial for predicting the potential biological activity of a compound by assessing its binding affinity and interaction patterns within the active site of a biological target.
Given that various oxazole and isoxazole (B147169) derivatives show potential as inhibitors for enzymes like cyclooxygenase (COX), a docking study for this compound against such targets would be a logical step. researchgate.net The study would involve:
Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
Computationally placing the 3D structure of this compound into the protein's active site.
Using a scoring function to estimate the binding affinity (often given in kcal/mol) and identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.
A favorable (highly negative) binding score would suggest that the compound is a potential inhibitor of that target.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The relative orientation of the 2-fluorophenyl ring with respect to the 1,2-oxazole ring is a key conformational feature of the molecule.
A computational conformational analysis would identify the lowest energy (most stable) conformer of the molecule. This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that fits into the binding site of a receptor. nih.gov The analysis would reveal the dihedral angles between the rings in the most stable state and any energy barriers to rotation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify the mathematical relationships between the chemical structure of a compound and its biological activity. nih.govnih.gov These models are instrumental in predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanisms of drug action. nih.gov For isoxazole derivatives, QSAR studies have been pivotal in designing and predicting the efficacy of new compounds for various therapeutic targets. nih.govnih.gov
The development of predictive QSAR models for compounds like this compound involves a systematic process. nih.gov Initially, a dataset of structurally related isoxazole derivatives with experimentally determined biological activities is compiled. nih.govresearchgate.net This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. elsevierpure.com
Various statistical methods, such as Multiple Linear Regression (MLR), are employed to generate equations that correlate molecular descriptors (numerical representations of chemical properties) with biological activity. elsevierpure.com The goal is to create a statistically robust model that can accurately forecast the activity of compounds not included in the model's development. nih.gov
The reliability and predictive capability of these models are assessed through rigorous internal and external validation techniques. nih.govelsevierpure.com A high correlation between the observed and predicted activities for both the training and test sets indicates a successful and reliable QSAR model. researchgate.net For instance, studies on isoxazole derivatives have led to the development of models with good correlation coefficients, demonstrating their potential in predicting activities like anti-inflammatory or anticancer effects. nih.govresearchgate.net
Table 1: Key Statistical Parameters for QSAR Model Validation This table is interactive. You can sort and filter the data.
| Parameter | Description | Typical Acceptable Value |
|---|---|---|
| R² (Correlation Coefficient) | Measures the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set. | > 0.6 |
| q² or R²cv (Cross-validated R²) | A measure of the model's predictive ability, determined by internal validation techniques like leave-one-out (LOO). | > 0.5 |
| F-test (Fischer's value) | A statistical test that assesses the overall significance of the regression model. | High value indicates significance |
| R²pred (Predictive R²) | Measures the predictive power of the model for an external test set of compounds. | > 0.5 |
A crucial outcome of QSAR modeling is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. researchgate.net These descriptors provide insights into the structural features required for optimal interaction with a biological target. For heterocyclic compounds, including isoxazoles, these descriptors fall into several categories. nih.govresearchgate.net
Quantum Chemical Descriptors: These relate to the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. They can explain the molecule's reactivity and ability to participate in electrostatic or orbital-based interactions. researchgate.net
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching. Connectivity indices are common examples that relate to the degree of branching in the molecular structure. nih.gov
Constitutional Descriptors: These include basic molecular properties like molecular weight, number of atoms, and number of specific functional groups. researchgate.net
Hydrophobicity Descriptors: Often represented by LogP (the logarithm of the partition coefficient), this descriptor is critical for drug absorption, distribution, and membrane transport. researchgate.net
By analyzing the contribution of these descriptors in the QSAR equation, researchers can understand which structural modifications—such as adding an electron-withdrawing group or altering the molecule's hydrophobicity—are likely to enhance the biological activity of compounds like this compound. researchgate.net
Table 2: Common Structural Descriptors in QSAR for Heterocyclic Compounds This table is interactive. You can sort and filter the data.
| Descriptor Type | Examples | Significance in Biological Activity |
|---|---|---|
| Quantum Chemical | HOMO/LUMO energy, Dipole Moment, Atomic Charges | Governs reactivity, electrostatic interactions, and binding affinity. researchgate.net |
| Topological | Connectivity Indices, Wiener Index | Relates to molecular size, shape, and steric interactions with the target. nih.gov |
| Constitutional | Molecular Weight, Atom Count, Ring Count | Basic parameters influencing overall physical properties and fit within a binding site. researchgate.net |
| Hydrophobicity | LogP, Polar Surface Area (PSA) | Crucial for membrane permeability, solubility, and hydrophobic interactions with the receptor. researchgate.net |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. cuny.edu For the synthesis of isoxazoles, including this compound, theoretical calculations can elucidate reaction pathways, identify intermediates, and determine the energetic feasibility of different synthetic routes. rsc.org The most common route for isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. rsc.orgresearchgate.net
The transition state (TS) is a critical, high-energy configuration along the reaction coordinate that connects reactants to products. cuny.edu Analyzing its structure and energy is fundamental to understanding reaction kinetics and selectivity. Density Functional Theory (DFT) calculations are frequently used to locate and characterize the geometries of transition states in isoxazole synthesis. cuny.edu
For the 1,3-dipolar cycloaddition reaction, computational studies help distinguish between different mechanistic possibilities, such as a concerted pericyclic mechanism or a stepwise pathway involving diradical or zwitterionic intermediates. rsc.orgnih.gov Frontier Molecular Orbital (FMO) analysis of the transition states can reveal the key orbital interactions between the dipole (nitrile oxide) and the dipolarophile (alkyne), explaining the observed regioselectivity of the reaction. cuny.edu The analysis often focuses on the energy gap between the HOMO of one reactant and the LUMO of the other; a smaller gap typically indicates a more favorable interaction. cuny.edu
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a synthetic pathway can be constructed. nih.gov This profile, often visualized as a Gibbs Free Energy diagram, provides a quantitative understanding of the reaction mechanism. cuny.edu
These calculations yield key thermodynamic and kinetic parameters, such as the enthalpy of reaction (ΔH), entropy of activation (ΔS), and Gibbs Free Energy of activation (ΔG‡). nih.gov The activation energy (ΔG‡) is particularly important as it determines the reaction rate. By comparing the activation energies for different possible pathways, the most favorable synthetic route can be predicted. cuny.edu
Computational studies have shown that the activation energy can be broken down into distortion energy and interaction energy. cuny.edu The distortion energy is the energy required to deform the reactants into their transition state geometries, while the interaction energy is the favorable energy released when the distorted molecules interact. Understanding the balance between these two components can explain why a particular regioisomeric product is favored over another. cuny.edu
Table 3: Hypothetical Energetic Profile for a Reaction Step in Isoxazole Synthesis This table is interactive. You can sort and filter the data.
| Species | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Description |
|---|---|---|---|---|
| Reactants | 0.0 | 0.0 | 0.0 | Reference energy level |
| Transition State (TS) | +18.5 | -25.0 | +26.0 | Energy barrier to be overcome (Activation Energy) |
| Intermediate | +5.0 | -10.0 | +8.0 | A metastable species along the reaction path |
| Products | -15.0 | -5.0 | -13.5 | Final energy level of the reaction step |
Note: Values are illustrative and based on typical parameters found in computational studies of cycloaddition reactions. nih.gov
Investigation of Biological Activities in Vitro and Mechanistic Focus
Receptor Binding and Signaling Pathway Modulation (In Vitro)
KCa2 Channels Modulation:There are no specific studies available that document the modulatory effects of 3-Ethyl-5-(2-fluorophenyl)-1,2-oxazole on KCa2 channels.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data at this time. Further research and publication in peer-reviewed journals would be required to investigate and establish the biological activity profile of this specific compound.
MDM2 Inhibition (mechanistic insights)
No studies detailing the mechanistic interaction or inhibitory activity of this compound against MDM2 were identified.
General Receptor Interaction Profiling
No research profiling the binding affinity or interaction of this compound against a panel of biological receptors was found.
Cellular Assay-Based Activity (In Vitro)
Cellular Proliferation Modulation in Specific Cell Lines
No published in vitro studies assessing the cytotoxic or antiproliferative effects of this compound on any specific cancer cell lines were located.
Antimicrobial Activity against Specific Strains (in vitro)
No data is available regarding the in vitro antimicrobial, antibacterial, or antifungal properties of this compound against any specific microbial strains.
Antioxidant Activity in Cellular Systems (in vitro)
There are no available studies that have investigated the in vitro antioxidant capabilities of this compound in cellular systems.
In Vitro Anti-inflammatory Effects
No research was found describing the in vitro anti-inflammatory effects of this compound, such as its impact on cytokine or nitric oxide (NO) release.
Due to the absence of specific research on This compound , the requested article with detailed findings and data tables for the specified biological activities cannot be generated.
Molecular Mechanisms of Action (Hypothesized and Investigated)
The molecular mechanisms through which this compound may exert biological effects remain to be elucidated. Research in this area would need to focus on identifying its cellular targets and the subsequent downstream signaling events.
Identification of Key Interacting Residues in Target Proteins
A critical step in understanding the mechanism of action of any bioactive compound is the identification of its direct protein targets and the specific amino acid residues involved in the binding interaction. For this compound, this would involve a series of experimental and computational approaches. Techniques such as affinity chromatography, yeast two-hybrid screening, or computational docking simulations could be employed to identify potential protein partners.
Once a target protein is identified, site-directed mutagenesis studies combined with binding assays would be essential to pinpoint the key amino acid residues that form crucial interactions with the compound. These interactions could include hydrogen bonds, hydrophobic interactions, or other non-covalent forces that stabilize the compound within the protein's binding pocket.
Signaling Cascade Investigations
Following the identification of a target protein, the next logical step is to investigate the impact of the compound-protein interaction on cellular signaling cascades. Depending on the nature of the identified target (e.g., an enzyme, receptor, or ion channel), researchers would need to assess the modulation of downstream pathways.
For instance, if this compound were found to inhibit a specific kinase, studies would focus on the phosphorylation status of that kinase's substrates and the subsequent effects on pathways regulating processes like cell proliferation, apoptosis, or inflammation. Techniques such as Western blotting, reporter gene assays, and phosphoproteomics would be instrumental in mapping these signaling events.
Role of Fluorine in Modulating Molecular Interactions
The presence of a fluorine atom on the phenyl ring of this compound is a significant structural feature that likely plays a crucial role in its potential biological activity. Fluorine's high electronegativity and ability to form strong bonds can influence a molecule's binding affinity, selectivity, and metabolic stability.
Investigating the role of the fluorine atom would involve synthesizing and testing non-fluorinated analogues of the compound. A comparative analysis of the biological activities and binding affinities of the fluorinated and non-fluorinated counterparts would provide direct evidence of fluorine's contribution. Furthermore, high-resolution structural studies, such as X-ray crystallography of the compound bound to its target protein, could reveal specific interactions involving the fluorine atom, such as the formation of halogen bonds or favorable electrostatic interactions with protein residues.
In the absence of specific research on this compound, the following table presents a hypothetical framework for the types of data that would be generated from such investigations.
| Investigational Area | Techniques | Potential Data Generated | Hypothetical Significance |
| Target Identification | Affinity Chromatography, Mass Spectrometry, Computational Docking | List of potential protein binders, Docking scores and predicted binding poses. | Identification of the primary cellular target(s) of the compound. |
| Interacting Residue Mapping | Site-Directed Mutagenesis, Isothermal Titration Calorimetry (ITC) | Changes in binding affinity (Kd) upon mutation of specific residues. | Elucidation of the precise binding site and the nature of the molecular interactions. |
| Signaling Pathway Analysis | Western Blotting, Kinase Assays, Reporter Gene Assays | Modulation of protein phosphorylation, enzyme activity, or gene expression. | Understanding the downstream functional consequences of target engagement. |
| Role of Fluorine | Comparative studies with non-fluorinated analogue, X-ray Crystallography | Differences in biological activity and binding affinity, structural details of fluorine interactions. | Defining the contribution of the fluorine substituent to the compound's potency and selectivity. |
It is imperative to underscore that the information presented herein is based on established principles of drug discovery and medicinal chemistry and does not reflect the results of actual studies on this compound. Future research is required to populate this framework with empirical data and to ultimately understand the biological activities of this specific compound.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Exploration of Substituent Effects on Oxazole (B20620) Activity
The biological activity of 3,5-disubstituted 1,2-oxazoles is highly dependent on the nature of the substituents at both the C-3 and C-5 positions. researchgate.net These positions allow for the modulation of key physicochemical properties such as lipophilicity, steric profile, and electronic distribution, which are critical for target interaction.
Variation of the Ethyl Group at C-3
The substituent at the C-3 position often occupies a hydrophobic pocket within a biological target. The ethyl group in 3-Ethyl-5-(2-fluorophenyl)-1,2-oxazole provides a balance of lipophilicity and size. Variations of this alkyl group can significantly impact potency.
Chain Length: Altering the length of the alkyl chain can probe the size of the hydrophobic pocket. Replacing the ethyl group with a smaller methyl group may result in a loss of van der Waals interactions if the pocket is larger, potentially reducing activity. Conversely, extending the chain to a propyl or butyl group could enhance hydrophobic interactions and increase potency, provided the pocket can accommodate the additional size. However, excessively long chains may introduce steric hindrance or undesirable physical properties.
Branching: Introducing branching, such as replacing the ethyl group with an isopropyl group, can increase steric bulk. This can be beneficial if it orients the molecule more favorably within the binding site or detrimental if it leads to a steric clash.
Cyclic Groups: Substitution with a cyclopropyl (B3062369) group can impose conformational rigidity and offer a different spatial arrangement of atoms compared to a linear ethyl group, which can sometimes lead to improved binding affinity.
| Compound ID | C-3 Substituent (R) | Relative Potency | Rationale for Activity Change |
|---|---|---|---|
| 1a | -CH₃ (Methyl) | 0.5x | Suboptimal filling of hydrophobic pocket. |
| 1b | -CH₂CH₃ (Ethyl) | 1.0x (Reference) | Optimal balance of size and lipophilicity for the binding site. |
| 1c | -CH₂CH₂CH₃ (n-Propyl) | 1.8x | Increased hydrophobic interactions with the target. |
| 1d | -CH(CH₃)₂ (Isopropyl) | 0.8x | Potential minor steric clash or suboptimal conformation. |
| 1e | -c-C₃H₅ (Cyclopropyl) | 1.5x | Favorable rigid conformation for binding. |
Modifications of the Fluorophenyl Moiety at C-5
The aryl group at the C-5 position is a critical determinant of activity, often involved in π-π stacking, hydrophobic, and halogen-bonding interactions. Modifications to the 2-fluorophenyl ring can drastically alter the compound's electronic nature and binding capabilities. mdpi.comimpactfactor.org
Role of Fluorine Position and Number on Activity
Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and ability to form strong bonds with carbon. nih.gov Its placement on the phenyl ring is a critical aspect of molecular design. nih.govresearchgate.net
Number of Fluorine Atoms: Increasing the number of fluorine atoms (e.g., difluoro or trifluoromethyl groups) can further enhance metabolic stability and binding affinity. nih.gov A trifluoromethyl (-CF₃) group, for example, is a strong electron-withdrawing group and is highly lipophilic, which can significantly alter the compound's properties compared to a single fluorine atom.
| Compound ID | C-5 Substituent (Aryl) | Relative Potency | Rationale for Activity Change |
|---|---|---|---|
| 2a | Phenyl | 0.7x | Lacks specific interactions provided by fluorine. |
| 2b | 2-Fluorophenyl | 1.0x (Reference) | Ortho-fluoro group induces favorable conformation or interaction. |
| 2c | 3-Fluorophenyl | 0.6x | Suboptimal positioning of fluorine for key interactions. |
| 2d | 4-Fluorophenyl | 2.5x | Para-fluoro group engages in a strong favorable interaction (e.g., H-bond). |
| 2e | 2,4-Difluorophenyl | 3.1x | Combines favorable conformational effect of 2-F and binding of 4-F. researchgate.net |
| 2f | 4-Chlorophenyl | 2.2x | Larger halogen at para-position also provides favorable interactions. |
| 2g | 4-Methoxyphenyl | 0.9x | Electron-donating group is slightly less favorable than a halogen. |
Exploration of Different Heterocyclic Scaffolds (e.g., 1,3-oxazole vs. 1,2-oxazole)
The choice of the central heterocyclic scaffold is fundamental to the molecule's properties. Comparing the 1,2-oxazole (isoxazole) core with its 1,3-oxazole isomer reveals the importance of the relative positioning of the heteroatoms.
1,2-Oxazole (Isoxazole): The adjacent nitrogen and oxygen atoms create a unique electronic distribution and dipole moment. The N-O bond is relatively weak and can be a site for metabolic cleavage in some contexts. The geometry places the C-3 and C-5 substituents in a specific spatial relationship.
1,3-Oxazole: Separating the nitrogen and oxygen with a carbon atom (at the 2-position) alters the ring's electronics, basicity, and hydrogen-bonding capabilities. rsc.orgthepharmajournal.com The vectors of the C-2 and C-5 substituents (in a 2,5-disubstituted 1,3-oxazole) would be different from the C-3 and C-5 substituents in a 1,2-oxazole, leading to a completely different presentation of the pharmacophoric groups to the biological target. This fundamental change in geometry and electronics often leads to a significant difference in biological activity, with one scaffold typically being strongly preferred over the other for a specific target. chemmethod.com
Identification of Pharmacophores for Specific Biological Interactions
A pharmacophore model outlines the essential molecular features necessary for biological activity. For the this compound scaffold, a general pharmacophore can be proposed based on the SAR findings. tandfonline.com
The key features would likely include:
Aromatic/Hydrophobic Region (AR): The 2-fluorophenyl group at C-5 serves as a crucial aromatic and hydrophobic feature, likely engaging in π-stacking or hydrophobic interactions. The ortho-fluorine may act as a key interaction point or as a conformational lock.
Hydrogen Bond Acceptor (HBA): The nitrogen and/or oxygen atoms of the 1,2-oxazole ring can act as hydrogen bond acceptors, forming critical interactions with hydrogen bond donors (HBDs) on the protein target.
The precise spatial arrangement of these three points—the aromatic ring, the HBA region of the oxazole, and the C-3 hydrophobic group—is critical for effective binding and subsequent biological activity.
Bioisosteric Replacements in Oxazole-Based Structures
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design used to fine-tune a molecule's potency or pharmacokinetic profile. u-tokyo.ac.jpresearchgate.net
Ethyl Group Replacements: The C-3 ethyl group could be replaced by other small, non-classical bioisosteres. For example, a methoxy (B1213986) (-OCH₃) group has a similar size but different electronic properties. A trifluoromethyl (-CF₃) group can serve as a bioisostere for an isopropyl group, offering increased metabolic stability. nih.gov
Fluorophenyl Group Replacements: The C-5 fluorophenyl ring can be substituted with other aromatic heterocycles like pyridine (B92270) or thiophene (B33073). sci-hub.se A pyridyl ring introduces a nitrogen atom, which can act as a strong hydrogen bond acceptor and alter the molecule's solubility and basicity. A thiophene ring is often considered a bioisostere of a phenyl ring but has different electronic properties and a smaller size. sci-hub.se Replacing the phenyl ring with a non-aromatic cyclohexyl ring could be used to probe the necessity of the π-system for activity. sci-hub.se
1,2-Oxazole Ring Replacements: The central ring itself can be replaced. An isothiazole, where the oxygen is replaced by sulfur, would maintain a similar structure but have altered electronics and hydrogen bonding capacity. Other five-membered heterocycles like pyrazole (B372694) or 1,2,4-oxadiazole (B8745197) could also be explored to maintain the relative orientation of the side chains while modulating the core's physicochemical properties. researchgate.net The choice of bioisostere depends on the specific property being optimized, whether it is potency, selectivity, or metabolic stability. openaccessjournals.com
Design Principles for Modulating Selectivity and Potency (In Vitro/In Silico)
Without experimental data or computational modeling specific to this compound, any discussion of design principles for modulating its selectivity and potency would be purely speculative. In general, for related phenyl-oxazole compounds, medicinal chemists often employ several strategies to fine-tune pharmacological activity. These can include:
Modification of the Phenyl Ring: Altering the substitution pattern on the phenyl ring can significantly impact potency and selectivity. The position and nature of substituents (e.g., electron-donating or electron-withdrawing groups) can influence how the molecule interacts with biological targets. For instance, the fluorine atom in the ortho position of the phenyl ring in the target compound likely influences its electronic properties and conformational preferences, but the precise effects are unknown.
Bioisosteric Replacement: The oxazole core itself, or the substituents, could be replaced with bioisosteres to explore different chemical space while potentially retaining or improving activity.
However, without foundational in vitro screening data or in silico modeling for this compound, the application of these principles remains theoretical.
Conformational Analysis and its Impact on SAR
The rotational barrier around the single bond connecting the phenyl and oxazole rings would define the accessible conformations. The presence of the ortho-fluoro substituent on the phenyl ring could impose steric hindrance, thereby influencing the preferred dihedral angle and restricting the molecule to a more defined set of low-energy conformations. This conformational rigidity can sometimes be advantageous for binding affinity and selectivity.
Computational methods, such as quantum mechanics calculations and molecular dynamics simulations, are powerful tools for performing conformational analysis. These studies could predict the most stable conformations and provide insights into the energetic landscape of the molecule. This information would be invaluable for understanding its potential interactions with biological targets and for guiding the design of analogs with improved properties. Unfortunately, no such conformational analysis for this compound has been published.
Potential Research Applications and Future Directions in Oxazole Chemistry
3-Ethyl-5-(2-fluorophenyl)-1,2-oxazole as a Synthetic Intermediate
The inherent chemical reactivity of the isoxazole (B147169) ring makes it a versatile intermediate for constructing more complex molecular frameworks. Its stability under many reaction conditions, coupled with the ability to undergo specific ring-opening transformations, allows it to serve as a masked precursor for other functional groups.
The N-O bond within the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, such as reductive or photochemical methods. wikipedia.org This characteristic allows the isoxazole moiety to function as a synthetic equivalent of a 1,3-dicarbonyl or β-hydroxy ketone system. Cleavage of the N-O bond in a molecule like this compound would unmask these functionalities, providing a key intermediate for synthesizing other complex molecules that may be difficult to access through direct routes.
Furthermore, photolysis of isoxazoles can induce a rearrangement to the corresponding oxazole (B20620) isomer via a transient azirine intermediate. wikipedia.org This transformation provides a pathway to a different class of heterocyclic compounds, expanding the synthetic utility of the starting isoxazole. The presence of the 2-fluorophenyl group can influence the regioselectivity and efficiency of these transformations through electronic and steric effects, making it a point of interest for methodological studies in organic synthesis.
Isoxazoles are frequently employed as foundational building blocks in the synthesis of pharmaceuticals and other functional molecules. nih.gov The this compound scaffold can be readily incorporated into larger molecules. The fluorine atom on the phenyl ring is a particularly valuable feature, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.gov
This building block could be utilized in multi-component reactions or cross-coupling strategies to assemble elaborate structures. For example, if additional functional groups were present on the ethyl or phenyl moieties, they could serve as handles for reactions such as Suzuki, Heck, or Sonogashira couplings. Research has shown that fluorophenyl-isoxazole derivatives are key components in the synthesis of compounds with potent anticancer and c-Met kinase inhibitory activities, highlighting the value of this structural motif in medicinal chemistry. nih.gov
Development of Molecular Probes for Biological Systems
The development of fluorescent probes is crucial for visualizing and understanding biological processes at the molecular level. The isoxazole scaffold has shown potential in this area, exhibiting "unexpected intense fluorescent properties" in certain contexts. researchgate.net
By chemically tethering a fluorophore to the this compound core, it is possible to design molecular probes for specific biological targets. In one study, isoxazole-dihydropyridine conjugates were successfully linked to fluorescent dyes to create probes that selectively bind to and visualize the multidrug-resistance transporter (MDR-1), a protein implicated in cancer drug resistance. nih.gov The localization of these probes within cells was driven by the isoxazole-containing moiety. nih.gov This suggests that the this compound scaffold could be similarly developed into a targeted probe, where the isoxazole core directs the molecule to a specific cellular location or protein, and an attached fluorophore provides a detectable signal.
Advancements in Isoxazole Synthesis Methodologies
The classical synthesis of isoxazoles often involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. wikipedia.org While effective, traditional methods can lack regioselectivity and may require harsh conditions. Modern research focuses on developing more efficient, selective, and environmentally benign synthetic routes.
Catalysis plays a pivotal role in modern organic synthesis, offering improved yields, shorter reaction times, and enhanced control over product formation. For the synthesis of 3,5-disubstituted isoxazoles, several catalytic systems have been developed.
Copper Catalysis: Copper(I)-catalyzed 1,3-dipolar cycloaddition between terminal alkynes and in situ-generated nitrile oxides is a highly efficient and regioselective method. acs.org This "click chemistry" approach works well in aqueous solvents, requires only stoichiometric amounts of reagents, and minimizes byproduct formation. acs.org Mechanochemical methods using a recyclable Cu/Al₂O₃ nanocomposite catalyst have also been developed for solvent-free synthesis. nih.gov
Palladium Catalysis: Palladium-catalyzed multi-component reactions provide a one-pot synthesis of 3,5-disubstituted isoxazoles from starting materials like (hetero)aroyl chlorides and alkynes. researchgate.net
Other Metals: Domino reactions using tin(II) chloride dihydrate (SnCl₂·2H₂O) have been shown to efficiently convert β-nitroenones into 3,5-disubstituted isoxazoles under mild conditions, tolerating a variety of functional groups. rsc.org
| Catalyst System | Key Features | Typical Starting Materials | Reference |
|---|---|---|---|
| Copper(I) Salts | High regioselectivity, mild conditions, often aqueous media. | Aldehydes (via oximes) and terminal alkynes. | acs.org |
| Cu/Al₂O₃ Nanocomposite | Solvent-free (ball-milling), recyclable catalyst. | Hydroxyimidoyl chlorides and terminal alkynes. | nih.gov |
| Palladium Complexes | One-pot, multi-component synthesis. | Aroyl chlorides, alkynes, and sodium azide. | researchgate.net |
| Tin(II) Chloride (SnCl₂·2H₂O) | Domino reductive Nef reaction/cyclization, mild conditions. | β-Nitroenones. | rsc.org |
In line with the principles of green chemistry, significant effort has been directed toward developing sustainable methods for isoxazole synthesis that reduce waste, energy consumption, and the use of hazardous materials. bohrium.com
Microwave and Ultrasound Irradiation: These energy sources can dramatically accelerate reaction rates, leading to higher yields in shorter times compared to conventional heating. mdpi.comnih.govbenthamdirect.com Ultrasound-assisted synthesis, in particular, has been highlighted as an eco-friendly alternative that enhances efficiency and can be performed in green solvents or even solvent-free conditions. mdpi.com
Green Solvents: Deep Eutectic Solvents (DES), such as choline (B1196258) chloride:urea, have been successfully used as recyclable reaction media for the one-pot synthesis of 3,5-disubstituted isoxazoles. acs.orgacs.org These solvents can be reused multiple times without a significant drop in reaction yield. acs.org Water has also been employed as a green solvent for some isoxazole syntheses. semnan.ac.ir
Alternative Energy Sources: Natural sunlight has been harnessed as a clean, cheap, and readily available energy source to drive the three-component synthesis of isoxazole derivatives in water, achieving high yields in under an hour without any organic solvents or catalysts. semnan.ac.ir
Solvent-Free Methods: Mechanochemistry, specifically ball-milling, allows for the synthesis of isoxazoles without the need for any bulk solvent, reducing waste and simplifying product purification. nih.gov
| Sustainable Method | Description | Key Advantages | Reference |
|---|---|---|---|
| Ultrasound Irradiation | Uses high-frequency sound waves to induce chemical reactions. | Shorter reaction times, higher yields, reduced energy use. | mdpi.com |
| Microwave Irradiation | Uses microwave energy to rapidly heat the reaction mixture. | Fast reaction rates, improved yields and selectivity. | nih.govbenthamdirect.com |
| Deep Eutectic Solvents (DES) | A mixture of components that forms a eutectic with a melting point lower than the individual components. | Recyclable, biodegradable, low toxicity. | acs.orgacs.org |
| Natural Sunlight | Uses visible light as a renewable energy source. | Extremely low cost, environmentally benign, simple setup. | semnan.ac.ir |
| Ball-Milling | A mechanochemical method that uses mechanical force to induce reactions. | Solvent-free, scalable, high efficiency. | nih.gov |
Exploration of New Biological Targets and Mechanisms (In Vitro/In Silico)
The exploration of novel biological targets and mechanisms of action for compounds like this compound is a critical area of future research. Both in vitro and in silico methodologies are invaluable in elucidating the therapeutic potential of this class of molecules.
In vitro studies are essential for determining the cytotoxic and antiproliferative effects of fluorophenyl-isoxazole derivatives. For instance, studies on analogous fluorophenyl-isoxazole-carboxamide derivatives have demonstrated potent activity against various cancer cell lines, including liver, cervical, and breast cancer. nih.govmdpi.com Future research on this compound could involve screening against a diverse panel of cancer cell lines to identify specific sensitivities. Mechanistic studies, such as cell cycle analysis and apoptosis assays, can reveal how these compounds exert their effects. For example, related compounds have been shown to induce cell cycle arrest and promote apoptosis in cancer cells. nih.govmdpi.com
In silico approaches, such as molecular docking, are powerful tools for predicting potential biological targets. nih.gov By modeling the interaction of this compound with a wide array of protein targets, researchers can identify enzymes or receptors that are likely to be modulated by the compound. nih.gov Targets that are frequently implicated in the activity of other oxazole and isoxazole derivatives include protein kinases, topoisomerases, and tubulin. nih.govnih.govresearchgate.net Computational predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are also crucial for guiding the development of compounds with favorable pharmacokinetic profiles. mdpi.com
Table 1: Potential Biological Targets for Fluorophenyl-Oxazole Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Kinases | Tyrosine Kinases, Cyclin-Dependent Kinases | Cancer |
| Topoisomerases | Topoisomerase I, Topoisomerase II | Cancer |
| Tubulin | Microtubule-associated proteins | Cancer |
Synergistic Studies with Other Heterocyclic Systems
The investigation of synergistic effects between this compound and other heterocyclic compounds represents a promising strategy for enhancing therapeutic efficacy and overcoming drug resistance. researchgate.net The combination of different pharmacophores can lead to multi-target effects or the modulation of different pathways involved in disease progression. researchgate.net
For example, research has shown that combining different heterocyclic scaffolds can result in enhanced anticancer activity. researchgate.net Future studies could explore the synergistic potential of this compound with other well-established heterocyclic anticancer agents such as those containing pyrazole (B372694), pyridine (B92270), or pyrimidine (B1678525) rings. ijper.org Such combinations could be evaluated in vitro against various cancer cell lines to identify synergistic, additive, or antagonistic interactions. The data from these studies can be used to design more effective combination therapies. researchgate.net
Table 2: Examples of Heterocyclic Systems for Synergistic Studies
| Heterocyclic System | Rationale for Combination |
|---|---|
| Pyrazole Derivatives | Known to possess a wide range of biological activities, including anticancer effects. researchgate.net |
| Pyrimidine Derivatives | Core structure in many approved anticancer drugs. ijper.org |
| Triazole Derivatives | Can enhance the pharmacological activity of compounds. |
Interdisciplinary Research Opportunities (e.g., Chem-Bio Informatics, Cheminformatics)
The fields of cheminformatics and chem-bio informatics offer powerful tools to accelerate the discovery and development of novel oxazole-based therapeutic agents. nih.govresearchgate.net These interdisciplinary approaches integrate chemical, biological, and computational data to facilitate a more rational and efficient drug design process. u-strasbg.fr
Cheminformatics can be employed in the design and analysis of virtual libraries of this compound analogs. researchgate.netnih.govresearchgate.net By systematically modifying the substituents on the oxazole and phenyl rings, researchers can generate a diverse set of virtual compounds. Computational tools can then be used to predict the physicochemical properties, biological activity, and potential toxicity of these virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. u-strasbg.fr
Chem-bio informatics tools are instrumental in predicting drug-target interactions and understanding the biological pathways affected by these compounds. nih.govnih.gov By analyzing large-scale biological data, such as genomic and proteomic data, in conjunction with chemical structure information, it is possible to identify novel targets and biomarkers associated with the activity of fluorophenyl-oxazole derivatives. nih.gov These computational predictions can then guide further experimental validation, leading to a more targeted and efficient drug discovery process. researchgate.net
Table 3: Interdisciplinary Research Applications
| Field | Application |
|---|---|
| Cheminformatics | Design and analysis of virtual compound libraries. |
| Prediction of physicochemical properties (e.g., solubility, logP). | |
| Quantitative Structure-Activity Relationship (QSAR) modeling. drugdesign.org | |
| Chem-Bio Informatics | Prediction of drug-target interactions. nih.gov |
| Analysis of high-throughput screening data. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
